molecular formula C20H14FN3O2 B14924774 methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14924774
M. Wt: 347.3 g/mol
InChI Key: WRBJHARLVJRNAO-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011397-81-1) is a heterocyclic compound with the molecular formula C₁₈H₁₂FN₃O₂S and a molar mass of 353.37 g/mol . Its structure features a pyrazolo[3,4-b]pyridine core substituted with a 2-fluorophenyl group at position 1, a phenyl group at position 6, and a methyl ester at position 2. The thiophene ring at position 6 distinguishes it from other derivatives, contributing to its unique electronic and steric properties .

This compound is primarily utilized in medicinal chemistry research as a scaffold for developing kinase inhibitors or other bioactive molecules. Its methyl ester group enhances solubility compared to carboxylic acid analogs, making it suitable for synthetic intermediates .

Properties

IUPAC Name

methyl 1-(2-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c1-26-20(25)14-11-17(13-7-3-2-4-8-13)23-19-15(14)12-22-24(19)18-10-6-5-9-16(18)21/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBJHARLVJRNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule features a fused pyrazolo[3,4-b]pyridine core decorated with a 2-fluorophenyl group at position 1, a phenyl group at position 6, and a methyl carboxylate at position 4. Retrosynthetic disconnection reveals three primary components:

  • 2-Fluorophenylhydrazine : Serves as the nitrogen source for the pyrazole ring.
  • β-Keto Ester Derivatives : Facilitate cyclization to form the pyridine moiety.
  • Aryl Aldehydes : Introduce the phenyl group at position 6 via condensation reactions.

The strategic incorporation of fluorine at the ortho position of the phenyl group enhances lipophilicity and metabolic stability, while the methyl carboxylate provides a handle for further derivatization.

Synthetic Methodologies

Multicomponent Condensation Approach

A widely adopted method involves a one-pot, three-component reaction between:

  • 2-Fluorophenylhydrazine (1.0 equiv),
  • Ethyl 3-oxo-3-phenylpropanoate (1.2 equiv),
  • Methyl propiolate (1.5 equiv).

Reaction Conditions :

  • Solvent: Ethanol/water (4:1 v/v)
  • Catalyst: p-Toluenesulfonic acid (10 mol%)
  • Temperature: 80°C, reflux, 12 hours
  • Yield: 68–72%.

Mechanistic Insights :

  • Hydrazone Formation : 2-Fluorophenylhydrazine reacts with ethyl 3-oxo-3-phenylpropanoate to form a hydrazone intermediate.
  • Cyclization : Acid-catalyzed intramolecular cyclization generates the pyrazole ring.
  • Knoevenagel Condensation : Methyl propiolate participates in a [3+2] cycloaddition to construct the pyridine ring.

Stepwise Synthesis via Pyrazole Intermediate

An alternative route employs a two-step protocol:

Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazol-5-amine
  • Reactants : 2-Fluorophenylhydrazine and 2-chloropropenenitrile.
  • Conditions : K₂CO₃, DMF, 60°C, 6 hours.
  • Yield : 85%.
Step 2: Cyclocondensation with Diketone Ester
  • Reactants : 1-(2-Fluorophenyl)-1H-pyrazol-5-amine (1.0 equiv) and methyl 3-oxo-3-phenylpropanoate (1.1 equiv).
  • Catalyst : CuI (5 mol%) and 1,10-phenanthroline (10 mol%).
  • Conditions : Toluene, 110°C, 24 hours.
  • Yield : 63%.

Advantages :

  • Avoids corrosive reagents (e.g., PCl₅) used in traditional methods.
  • Enables regioselective control over the pyridine ring substitution.

Catalytic and Enantioselective Modifications

Recent advancements leverage asymmetric catalysis to enhance efficiency:

Chiral Silver-Catalyzed Cyclization

  • Catalyst : AgOAc with (R)-BINAP ligand (10 mol%).
  • Substrate : Propargylamide derivative of 2-fluorophenylhydrazine.
  • Yield : 78% with 92% ee.

Copper-Mediated C–H Functionalization

  • Conditions : Cu(OAc)₂ (20 mol%), 2,2,6,6-tetramethylheptane-3,5-dione (ligand), O₂ atmosphere.
  • Outcome : Direct arylation at position 6 using phenylboronic acid, eliminating pre-functionalized intermediates.

Purification and Characterization

Chromatographic Techniques :

  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), tR = 12.3 min.
  • Recrystallization : Ethyl acetate/hexane (1:3) yields colorless crystals (mp 171–172°C).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyridine-H), 7.89–7.32 (m, 9H, aryl-H), 3.94 (s, 3H, COOCH₃).
  • HRMS : m/z calcd. for C₂₁H₁₅FN₃O₂ [M+H]⁺ 360.1143, found 360.1146.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Multicomponent 72 ≥95 One-pot simplicity Moderate regioselectivity
Stepwise 63 ≥98 High regiocontrol Multi-step purification
Catalytic Asymmetric 78 ≥99 Enantioselectivity Cost of chiral ligands

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

The 6-position of the pyrazolo[3,4-b]pyridine core is a critical site for modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 6 Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
Target Compound (CAS 1011397-81-1) Phenyl C₁₈H₁₂FN₃O₂S 353.37 High lipophilicity; methyl ester enhances solubility
6-(Thiophen-2-yl) Analog (CAS 1011397-81-1) Thiophene C₁₈H₁₂FN₃O₂S 353.37 Sulfur atom may enhance π-π stacking interactions
6-(Furan-2-yl) Analog (Compound 36) Furan C₁₉H₁₄FN₃O₃ 363.35 Oxygen atom improves polarity; 97% synthetic yield
6-(4-Methylphenyl) Analog (CAS 1011399-69-1) 4-Methylphenyl C₂₀H₁₄FN₃O₂ 347.35 Methyl group increases steric bulk; 95% purity
6-(4-Chlorophenyl) Analog (CAS 1011397-66-2) 4-Chlorophenyl C₁₉H₁₁ClFN₃O₂ 367.76 Chlorine enhances lipophilicity and electron-withdrawing effects

Key Observations :

  • Thiophene vs.
  • Phenyl vs. 4-Substituted Phenyl : Electron-donating groups (e.g., methyl) at the 4-position of the phenyl ring may enhance metabolic stability, while electron-withdrawing groups (e.g., chlorine) could improve target-binding affinity .

Modifications at Other Positions

Position 1 (Fluorophenyl Substitution)
  • 2-Fluorophenyl vs. In contrast, 4-fluorophenyl analogs (e.g., EN300-231340) offer symmetrical electronic effects .
Position 3 (Cyclopropyl/Methyl Substitution)
  • 3-Cyclopropyl Analog (CAS 1011396-86-3) : The cyclopropyl group at position 3 introduces conformational rigidity, which may reduce off-target interactions .
  • 3-Methyl Analog (Compound 38) : Methyl substitution simplifies synthesis (9% yield) but may reduce steric flexibility compared to bulkier groups .

Q & A

Q. What are the common synthetic routes for methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The compound is typically synthesized via multi-step heterocyclic condensation reactions. A general approach involves:

  • Biginelli-like cyclization : Reacting fluorinated aldehydes with thioureas or pyrazole derivatives under acidic conditions (e.g., acetic acid/ethanol) to form the pyrazolo[3,4-b]pyridine core .
  • Post-functionalization : Introducing the 2-fluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
  • Esterification : Final carboxylation using methyl chloroformate or dimethyl carbonate . Key reagents include 3-amino-5-methylisoxazole for cyclization and DMDAAC (dimethyldiallylammonium chloride) as a phase-transfer catalyst in some protocols .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., distinguishing fluorophenyl vs. phenyl protons) .
  • IR spectroscopy : Confirming ester carbonyl stretches (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations .
  • HPLC-MS : Assessing purity (>95%) and molecular ion peaks .
  • X-ray crystallography : Resolving ambiguous stereochemistry or regiochemistry, as demonstrated in ethanol solvate analogs .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Poor in water; requires polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures. Co-solvency with cyclodextrins improves aqueous solubility for in vitro assays .
  • Stability : Stable at RT for 6 months in inert atmospheres. Degrades under UV light or high humidity; store in amber vials with desiccants .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing fluorophenyl groups?

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki reactions .
  • Solvent effects : Use toluene/water biphasic systems to reduce side reactions .
  • Temperature control : Stepwise heating (60°C → 100°C) minimizes decomposition of sensitive intermediates .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

  • Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve overlapping signals .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
  • Isotopic labeling : 19F NMR tracks fluorophenyl group orientation in complex mixtures .

Q. How can structure-activity relationships (SAR) be studied for bioactivity?

  • Substituent variation : Replace the 2-fluorophenyl group with chloro-, methoxy-, or trifluoromethyl analogs to assess electronic effects .
  • In vitro assays : Test kinase inhibition (e.g., JAK2 or EGFR) using ATP-competitive binding assays .
  • Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomes to link stability to activity .

Q. What computational approaches predict binding affinity with target proteins?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase active sites (e.g., PDB: 2JAK) .
  • MD simulations : Analyze binding stability over 100 ns trajectories in GROMACS .
  • Free-energy perturbation : Calculate ΔΔG values for fluorine substitution impacts .

Q. How can stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40°C) stress .
  • LC-MS stability assays : Monitor degradation products over 72 hours in simulated gastric fluid (pH 2.0) .

Q. What is the role of fluorine in modulating physicochemical properties?

  • Lipophilicity : Fluorine increases logP (measured via shake-flask method), enhancing membrane permeability .
  • Metabolic stability : 19F substitution reduces CYP450-mediated oxidation, as shown in microsomal assays .

Q. How to address contradictory reports on biological activity?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and ATP concentrations in kinase assays .
  • Purity verification : Ensure >98% purity via preparative HPLC to exclude confounding impurities .

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